molecular formula C20H20F6N8O2S B10856416 1-[(2R)-2-(2-hydroxyethyl)-4-[2-(trifluoromethyl)-4-[2-(trifluoromethyl)pyrimidin-5-yl]-1,3-thiazol-5-yl]piperazin-1-yl]-2-(3-methyl-1,2,4-triazol-1-yl)ethanone CAS No. 1967811-46-6

1-[(2R)-2-(2-hydroxyethyl)-4-[2-(trifluoromethyl)-4-[2-(trifluoromethyl)pyrimidin-5-yl]-1,3-thiazol-5-yl]piperazin-1-yl]-2-(3-methyl-1,2,4-triazol-1-yl)ethanone

Cat. No. B10856416
CAS RN: 1967811-46-6
M. Wt: 550.5 g/mol
InChI Key: FDZFVXKCJKOSRC-CYBMUJFWSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ACT-777991 involves multiple steps, starting with the preparation of an alkylated 1,2,4-triazole building block. The initial synthesis via direct triazole alkylation suffered from poor regioselectivity control, providing the desired product in low yield. To overcome this, two scalable synthetic routes were developed .

  • First Route

      Step 1: Alkylation of symmetrical 3,5-dibromo-1,2,4-triazole with tert-butyl-2-bromoacetate.

      Step 2: Reduction of the intermediate to selectively form the desired product.

      Step 3: Methylation via a palladium-catalyzed cross-coupling reaction.

      Step 4: Hydrolysis of the benzyl ester to obtain the final product.

  • Second Route

Industrial Production Methods

The industrial production of ACT-777991 follows the optimized synthetic routes mentioned above, ensuring high yield and purity. The process involves large-scale reactions under controlled conditions to maintain consistency and quality .

Chemical Reactions Analysis

Types of Reactions

ACT-777991 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols .

Scientific Research Applications

ACT-777991 has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness of ACT-777991

ACT-777991 is unique due to its high potency, selectivity, and insurmountable antagonism of the CXCR3 receptor. It has shown dose-dependent efficacy and target engagement in preclinical models, making it a promising candidate for clinical development .

properties

CAS RN

1967811-46-6

Molecular Formula

C20H20F6N8O2S

Molecular Weight

550.5 g/mol

IUPAC Name

1-[(2R)-2-(2-hydroxyethyl)-4-[2-(trifluoromethyl)-4-[2-(trifluoromethyl)pyrimidin-5-yl]-1,3-thiazol-5-yl]piperazin-1-yl]-2-(3-methyl-1,2,4-triazol-1-yl)ethanone

InChI

InChI=1S/C20H20F6N8O2S/c1-11-29-10-33(31-11)9-14(36)34-4-3-32(8-13(34)2-5-35)16-15(30-18(37-16)20(24,25)26)12-6-27-17(28-7-12)19(21,22)23/h6-7,10,13,35H,2-5,8-9H2,1H3/t13-/m1/s1

InChI Key

FDZFVXKCJKOSRC-CYBMUJFWSA-N

Isomeric SMILES

CC1=NN(C=N1)CC(=O)N2CCN(C[C@H]2CCO)C3=C(N=C(S3)C(F)(F)F)C4=CN=C(N=C4)C(F)(F)F

Canonical SMILES

CC1=NN(C=N1)CC(=O)N2CCN(CC2CCO)C3=C(N=C(S3)C(F)(F)F)C4=CN=C(N=C4)C(F)(F)F

Origin of Product

United States

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